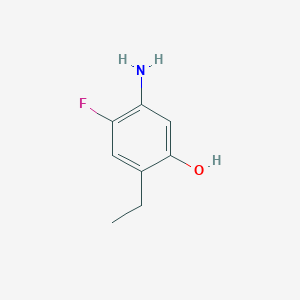
5-Amino-2-ethyl-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-ethyl-4-fluorophenol, also known as this compound, is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, 5-amino-2-ethyl-4-fluorophenol serves as a precursor for developing pharmaceuticals with improved efficacy. The presence of fluorine enhances the binding affinity of drug candidates to target proteins, which is crucial for their therapeutic effectiveness. For example:
- Anticancer Agents : Fluorinated compounds have shown increased metabolic stability and enhanced membrane permeability, making them suitable candidates for anticancer drugs. Case studies indicate that fluorination can significantly improve the pharmacokinetic properties of lead compounds .
Biological Research
This compound is utilized in biological studies to investigate enzyme interactions and cellular pathways. Its role as a building block in synthesizing bioactive molecules allows researchers to explore:
- Enzyme Inhibition : this compound derivatives are studied for their potential to inhibit specific enzymes involved in disease pathways, contributing to drug discovery efforts.
Industrial Applications
In the industrial sector, this compound is employed in the production of dyes and pigments due to its vibrant color properties and chemical stability. Its unique structure makes it valuable in manufacturing processes where specific chemical characteristics are required.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Medicinal Chemistry | Development of anticancer drugs | Improved binding affinity |
| Biological Research | Enzyme interaction studies | Insight into cellular pathways |
| Industrial Applications | Production of dyes and pigments | Chemical stability and vibrant colors |
Case Study 1: Anticancer Drug Development
Research has shown that fluorinated analogs of known anticancer agents exhibit enhanced activity against cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro, demonstrating promising results that warrant further investigation .
Case Study 2: Enzyme Inhibition Studies
A study focused on the inhibitory effects of this compound on specific enzymes revealed that modifications to the compound's structure could lead to significant improvements in inhibition rates. These findings suggest potential therapeutic applications in treating diseases linked to enzyme dysregulation.
Propiedades
Número CAS |
139443-59-7 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
5-amino-2-ethyl-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2,10H2,1H3 |
Clave InChI |
DABRFPXPBWAMMU-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1O)N)F |
SMILES canónico |
CCC1=CC(=C(C=C1O)N)F |
Sinónimos |
Phenol, 5-amino-2-ethyl-4-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















